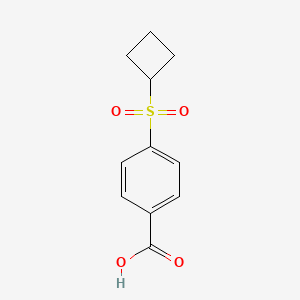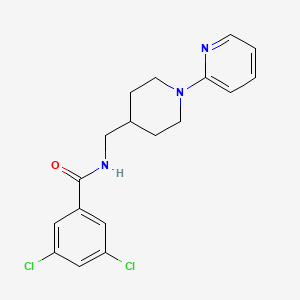
(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as 1,2,3-triazoles . It has been used in the synthesis of a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives .
Synthesis Analysis
The synthesis of “(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol” involves a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds 4-ethynyl-2-substituted phenylthiazole were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent .Scientific Research Applications
I have conducted a search for the scientific research applications of “(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol”, but unfortunately, the information available is limited and does not provide enough details to create six to eight unique and detailed sections as you requested.
Drug Discovery
1,2,3-triazoles are used in the synthesis of various pharmacologically active compounds due to their stability and bioactivity .
Organic Synthesis
These compounds serve as important building blocks in organic synthesis, contributing to the construction of complex molecular structures .
Polymer Chemistry
1,2,3-triazoles find applications in polymer chemistry for modifying polymer properties or creating new types of polymers .
Supramolecular Chemistry
They are utilized in supramolecular chemistry for creating self-assembling systems .
Bioconjugation
These triazoles are used in bioconjugation techniques for attaching various biomolecules together .
Chemical Biology
They play a role in chemical biology for probing biological systems .
Fluorescent Imaging
Some triazoles are used in fluorescent imaging due to their fluorescent properties .
Materials Science
They are also applied in materials science for developing new materials with specific properties .
Antimicrobial and Antioxidant Activity
Triazole compounds have shown antimicrobial and antioxidant activities in various studies .
Anti-Corrosive Properties
Derivatives like (1-benzyl-1H-1,2,3-triazol-4-yl) methanol have been studied for their anti-corrosive properties on metals .
Future Directions
The future directions for “(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol” could involve further optimization and development of a newer antitubercular candidate . Additionally, the synthesis of a new hybrid architecture of two or more bioactive scaffolds is one of the powerful tools used in new drug discovery .
Mechanism of Action
Target of Action
Similar compounds such as tris(1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine have been used as ligands in coordination chemistry . These compounds can stabilize Cu(I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Mode of Action
It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This property allows it to offer various types of binding to the target enzyme .
Biochemical Pathways
Similar compounds have been reported to inhibit leukemia stem cells, activate glucokinase, and exhibit antitubercular activities .
Result of Action
Similar compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Action Environment
Similar compounds have been shown to effectively prevent steel corrosion in an acidic environment .
properties
IUPAC Name |
(3-benzyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYMAOLKRXCWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2995161.png)

![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)
![5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B2995166.png)
![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995170.png)
![N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2995171.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2995174.png)
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)
![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2995178.png)

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2995183.png)